2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its imidazo[2,1-b][1,3]thiazole core, which is substituted with 2-chlorobenzyl and 4-chlorophenyl groups. The unique structure of this compound imparts it with various biological activities, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with 2-chlorobenzyl chloride and 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of enzymes like pantothenate synthetase, which is essential for the survival of certain bacterial strains . Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways and triggering cell death mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds have a carboxamide group, which imparts different pharmacological properties compared to 2-(2-Chlorobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both 2-chlorobenzyl and 4-chlorophenyl groups contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H12Cl2N2S |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H12Cl2N2S/c19-14-7-5-12(6-8-14)17-11-22-10-15(23-18(22)21-17)9-13-3-1-2-4-16(13)20/h1-8,10-11H,9H2 |
InChI Key |
MCYCKRUUKUAXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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